Product packaging for 4-Ethylpyrimidin-5-amine(Cat. No.:CAS No. 156817-94-6)

4-Ethylpyrimidin-5-amine

Cat. No.: B115739
CAS No.: 156817-94-6
M. Wt: 123.16 g/mol
InChI Key: AWGWWGMPWQUJQH-UHFFFAOYSA-N
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Description

4-Ethylpyrimidin-5-amine is a functionalized pyrimidine derivative that serves as a valuable scaffold in pharmaceutical and biological research. Its core structure is integral to the exploration of novel therapeutic agents, particularly in the field of oncology. Pyrimidine-based compounds, especially pyrrolo[3,2-d]pyrimidin-4-amines, have demonstrated significant potential as antitumor agents by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR) . Furthermore, research into pyrimidine analogs reveals their relevance in immunology, as certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to exhibit a dose-dependent suppression of immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory properties . The broader class of pyrimidine compounds is known to mediate anti-inflammatory effects by modulating key inflammatory mediators, including prostaglandin E2 and inducible nitric oxide synthase . As such, this compound provides a versatile chemical template for researchers investigating structure-activity relationships and developing new small-molecule inhibitors for targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B115739 4-Ethylpyrimidin-5-amine CAS No. 156817-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGWWGMPWQUJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyrimidine Heterocycles in Medicinal and Agrochemical Chemistry

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. ignited.ingsconlinepress.com Its presence in the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are essential constituents of DNA and RNA, underscores its profound biological importance. ignited.inresearchgate.net This natural prevalence has long inspired medicinal chemists to explore synthetic pyrimidine derivatives for a vast array of therapeutic applications. researchgate.net

The versatility of the pyrimidine scaffold has led to its incorporation into a wide range of pharmaceuticals, including anticancer agents, antivirals, antibiotics, and cardiovascular drugs. ignited.innih.gov For instance, the pyrimidine antimetabolite 5-fluorouracil (B62378) is a well-established anticancer drug, while derivatives like zidovudine (B1683550) (AZT) have been pivotal in the fight against HIV/AIDS. gsconlinepress.comjetir.org Furthermore, pyrimidine-based sulfa drugs such as sulfadiazine (B1682646) and sulfamerazine (B1682647) are employed as potent antibacterial agents. researchgate.net

The influence of pyrimidine chemistry extends robustly into the agrochemical sector. More than two-thirds of all agrochemicals introduced to the market in the last two decades have been heterocyclic compounds, with pyrimidines playing a significant role. researchgate.net These compounds are integral to the development of effective herbicides, fungicides, and insecticides, contributing to global food security and crop protection. researchgate.net The ability to modify the pyrimidine core at various positions allows for the fine-tuning of biological activity and physical properties, making it an ideal scaffold for creating new crop protection agents. researchgate.net

Charting the Course: Research Trajectories for Aminopyrimidine Scaffolds

Within the broader family of pyrimidines, aminopyrimidine scaffolds have emerged as a particularly promising area of research. These structures, characterized by the presence of one or more amino groups on the pyrimidine (B1678525) ring, offer unique opportunities for forming hydrogen bonds and other key interactions with biological targets. nih.govacs.org This has made them a focal point in the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. nih.govacs.org

The 2-aminopyrimidine (B69317) moiety, for example, has been identified as a novel scaffold for modulating bacterial biofilm formation, a critical factor in antibiotic resistance. nih.govrsc.org Researchers have developed synthetic routes to a variety of substituted 2-aminopyrimidine derivatives and have demonstrated their ability to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov In some cases, these compounds have even been shown to suppress resistance to conventional antibiotics in strains like MRSA. nih.gov

Furthermore, the aminopyrimidine core is a common feature in many kinase inhibitors. nih.gov For instance, the drug Pacritinib, which targets JAK2, is built around an aminopyrimidine scaffold. nih.govacs.org The aminopyrimidine core structure in these inhibitors often nestles into the ATP-binding site of the kinase, forming stable hydrogen-bond interactions with key residues at the hinge region of the enzyme. nih.govacs.org This understanding of binding modes provides a rational basis for the design of new and more potent kinase inhibitors. The strategy of "scaffold hopping," where a known active scaffold is replaced with a different one to improve properties, has also been successfully applied to aminopyrimidine-based drug discovery. researchgate.net

Situating 4 Ethylpyrimidin 5 Amine in the Vanguard of Chemical Synthesis and Biological Inquiry

De Novo Synthesis Approaches to the Pyrimidine Ring System

De novo strategies involve the formation of the pyrimidine ring from simpler, non-cyclic starting materials. These methods offer flexibility in introducing a wide array of substituents onto the heterocyclic core.

A foundational method for pyrimidine synthesis is the cyclocondensation reaction between a three-carbon component, such as a β-dicarbonyl compound, and a guanidine (B92328) derivative. This approach, often related to the Biginelli reaction, is a robust way to form the dihydropyrimidine (B8664642) core, which can then be oxidized to the aromatic pyrimidine. researchgate.net For the synthesis of 2-aminopyrimidines, guanidine is the N-C-N building block of choice. ijsat.org

The reaction involves the condensation of a β-ketoester or a related β-dicarbonyl compound with guanidine hydrochloride, often in the presence of a base like potassium carbonate. rsc.org Microwave-assisted protocols have been shown to accelerate these reactions, providing good yields in shorter time frames compared to conventional heating. researchgate.net While a direct, one-step synthesis of this compound via this method is not commonly reported, the strategy is widely used for structurally similar compounds. For instance, the reaction of β-ketoesters with guanidine can yield 5- and 6-substituted 2-aminopyrimidinones. rsc.org

Table 1: Examples of Biginelli-type Cyclocondensation for Aminopyrimidine Synthesis

β-Dicarbonyl Compound Amidine Source Conditions Product Type Reference
β-Ketoester Guanidine hydrochloride K₂CO₃, Microwave 5- and 6-substituted 2-aminopyrimidinones rsc.org
Aldehyde, β-Dicarbonyl Guanidine hydrochloride EtOH, Microwave, 120 °C 2-Amino-3,4-dihydropyrimidines researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyrimidines.

One innovative, iridium-catalyzed MCR allows for the synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity. nih.govacs.org This sustainable approach can utilize alcohols derived from biomass, liberating only water and hydrogen gas as byproducts. organic-chemistry.org This strategy offers access to highly and unsymmetrically substituted pyrimidines, with reported yields of up to 93% for a range of 38 different products. nih.govacs.org

Another strategy involves a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a potassium tert-butoxide/DMSO system, to produce 2-aminopyrimidines in yields up to 80%. acs.org Furthermore, iodine-mediated MCRs have been developed for synthesizing complex hybrid molecules containing a pyrimidine moiety tethered to other heterocyclic systems like naphthoquinone-fused pyrroles. rsc.org

A relevant approach for constructing the 4,5-disubstituted pyrimidine skeleton involves a three-component coupling reaction catalyzed by zinc chloride. This method can be used to generate pyrimidine derivatives with substituents at the C4 and C5 positions. ijsat.org Another pathway involves the reduction of a nitrile on a pre-formed pyrimidine ring. For instance, a pyrimidine-5-carbonitrile could be reduced to the corresponding 5-aminomethylpyrimidine. However, for the direct synthesis of a 5-aminopyrimidine, other routes are generally preferred. More direct methods for amine synthesis often involve the reduction of nitro compounds. pressbooks.publibretexts.org An aromatic nitro compound can be reduced to an arylamine using various methods, including catalytic hydrogenation or treatment with metals like iron, zinc, or tin in an acidic solution. pressbooks.pub

A practical synthesis for a related compound, 2,4-diamino-6-ethylpyrimidin-5-ol, was developed starting from 3-oxopentanenitrile. thieme-connect.com This highlights the utility of nitrile-containing building blocks in constructing substituted pyrimidines.

The synthesis of various aminopyrimidine analogs provides a basis for understanding the structure-activity relationships and chemical properties of this class of compounds. A variety of synthetic methods are employed to create a library of these molecules.

One common method involves the reaction of a substituted pyrimidine with an amine. For example, 2-aminopyrimidine (B69317) derivatives have been synthesized by heating 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in the absence of a solvent. nih.gov This straightforward procedure yields a range of aminopyrimidines in good to excellent yields. nih.gov

Another approach is the direct, single-step synthesis of 5- and 6-substituted 2-aminopyrimidines from the corresponding β-ketoester or β-aldehydoester and guanidine hydrochloride using a microwave-assisted, solvent-free method. rsc.org Additionally, a one-pot, four-component reaction involving aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation can produce 2,4,6-triarylpyrimidines. mdpi.com These diverse methods allow for the creation of a wide array of aminopyrimidine structures for comparative studies.

Functional Group Interconversion (FGI) and Derivatization at the Pyrimidine Core

A prevalent method for synthesizing aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyrimidine ring with an amine. Halogenated pyrimidines, such as chloropyrimidines, are common intermediates for this purpose. ambeed.com

The amination can be promoted under various conditions. For instance, the substitution of a chloro group with an amino group can be achieved using ethanolic ammonia (B1221849). ambeed.com More advanced methods utilize metal catalysis to facilitate this transformation. A highly chemoselective copper(II)-PTABS (1,3,5-triaza-7-phosphaadamantane) promoted amination of halopyrimidines has been reported. organic-chemistry.orgacs.orgresearchgate.net This system shows excellent selectivity, allowing for the amination of pyrimidines containing different halogen atoms (F, Cl, Br, I) to yield monoaminated products in very good yields. organic-chemistry.orgacs.org Density functional theory (DFT) calculations have been used to understand the bond dissociation energies and guide the development of these selective catalytic systems. organic-chemistry.orgresearchgate.net

Acid-promoted amination has also been studied, particularly for fused pyrimidine systems like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. acs.org While organic solvents are often used, studies have shown that using water as a solvent can increase the reaction rate, offering a safer and more cost-effective process. acs.org

Table 2: Summary of Amination Reactions on Halogenated Pyrimidines

Halogenated Pyrimidine Amine Source Conditions/Catalyst Product Type Reference
Polychlorinated Pyrimidines Various amines Cu(II)/PTABS, K₃PO₄, DMSO Monoaminated Pyrimidines organic-chemistry.orgresearchgate.net
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline (B41778) derivatives HCl, Water N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines acs.org

Hydrolysis and Oxidation Strategies for 5-Substituted Pyrimidine Formation

The introduction of substituents at the C-5 position of the pyrimidine ring can be achieved through various strategies, including hydrolysis and oxidation reactions. These methods are crucial for creating precursors to this compound and its analogs.

One common approach involves the ortho-directed lithiation of pyrimidines. For instance, 2- and/or 4-alkoxypyrimidines can be treated with lithium 2,2,6,6-tetramethylpiperidide, followed by quenching with an electrophile to introduce a substituent at the 5-position. researchgate.net Subsequent hydrolysis of the alkoxy groups can yield the corresponding uracil (B121893) derivatives. researchgate.net For example, 2,4-diethoxy-6-pyrimidylcarbinols, formed via this lithiation strategy, can be converted to 6-acyluracils through successive oxidation and hydrolysis. researchgate.net

Oxidation reactions are also pivotal in functionalizing the 5-position. The Boyland-Sims oxidation, utilizing ammonium (B1175870) persulfate under basic conditions, has been effectively used to introduce a hydroxyl group at the C-5 position of 2,4-diamino-6-ethylpyrimidine, forming 2,4-diamino-6-ethylpyrimidin-5-yl hydrogen sulfate (B86663) in high yields. thieme-connect.comresearchgate.net This sulfate ester can then be hydrolyzed to the corresponding 5-hydroxypyrimidine. thieme-connect.comresearchgate.net Another example is the oxidation of the methyl group of thymine (B56734) (5-methyluracil) using reactive oxygen species to form 5-hydroxymethyluracil, which can be further oxidized to 5-formyluracil. nih.gov Similarly, the methyl group of 5-methylcytosine (B146107) can be oxidized to 5-hydroxymethylcytosine (B124674) and 5-formylcytosine. nih.gov

The synthesis of 5-substituted pyrimidine nucleosides also employs these principles. For example, 5-iodo-2'-deoxyuridine can be functionalized at the 5-position through a metal-halogen exchange reaction followed by treatment with an electrophile like DMF to introduce a formyl group. rsc.org This approach circumvents the use of toxic organotin reagents or low-yielding oxidation reactions. rsc.org

Table 1: Examples of Hydrolysis and Oxidation for 5-Substituted Pyrimidine Synthesis
Starting MaterialReagents and ConditionsProductKey TransformationReference
2,4-Diethoxy-6-pyrimidylcarbinolSuccessive oxidation and hydrolysis6-AcyluracilOxidation of carbinol and hydrolysis of ethoxy groups researchgate.net
2,4-Diamino-6-ethylpyrimidine(NH4)2S2O4, basic conditions; then hydrolysis2,4-Diamino-6-ethyl-5-hydroxypyrimidineBoyland-Sims oxidation followed by hydrolysis thieme-connect.comresearchgate.net
Thymine (5-methyluracil)Reactive oxygen species5-HydroxymethyluracilOxidation of methyl group nih.gov
TBDMS-protected 5-iodo-2'-deoxyuridine1. NaH, nBuLi 2. DMFTBDMS-protected 5-formyl-2'-deoxyuridineMetal-halogen exchange and formylation rsc.org

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of pyrimidine rings, particularly for introducing amine and other nucleophilic groups. wuxiapptec.commdpi.com This strategy relies on the presence of electron-withdrawing groups and a good leaving group, typically a halogen, on the pyrimidine ring to facilitate the attack of a nucleophile.

The regioselectivity of SNAr on dichloropyrimidines is a critical aspect. For instance, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.comstackexchange.com However, the presence of other substituents on the ring can significantly influence this selectivity. Electron-donating groups at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com The nature of the nucleophile also plays a role; for example, weaker nucleophilic amines may require the use of a Lewis acid to promote substitution at the C-2 position of 2,4-dichloropyrimidine (B19661) derivatives. mdpi.com

SNAr reactions are frequently employed in the synthesis of complex pyrimidine derivatives. For example, 2,4-diamino-5-(4'-chloro-3'-nitrophenyl)-6-ethylpyrimidine can react with various benzylamine (B48309) derivatives to produce potent inhibitors of dihydrofolate reductase. nih.gov Similarly, SNAr conditions using ethanolic ammonia can be used to introduce an amino group onto a dichloropyrimidine scaffold. ambeed.com

Recent advancements have focused on developing more efficient and scalable SNAr protocols. An approach using aryl and alkyl Grignard reagents as nucleophiles with a tert-butyl sulfone as an activating group allows for the synthesis of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts. organic-chemistry.org This method is robust and suitable for large-scale synthesis. organic-chemistry.org

Table 2: Regioselectivity in SNAr of Dichloropyrimidines
SubstrateSubstituent at C-6Preferred Site of Nucleophilic AttackReference
2,4-Dichloropyrimidine-HC-4 wuxiapptec.comstackexchange.com
2,4-DichloropyrimidineElectron-donating group (e.g., -OMe, -NHMe)C-2 wuxiapptec.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

For this compound, a primary disconnection involves breaking the C-N bond of the 5-amino group, suggesting an SNAr reaction on a 5-halopyrimidine precursor as the final step. Another key disconnection is the formation of the pyrimidine ring itself. A common and powerful method for pyrimidine synthesis is the [3+3] cycloaddition, which involves reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative. mdpi.com For this compound, this would entail a precursor containing the ethyl group at what will become the C-4 position.

Alternative retrosynthetic strategies could involve functional group interconversions. For instance, a cyano group at the C-2 position could be introduced via nucleophilic displacement of a sulfinate group, which in turn is prepared by the oxidation of a thioether. mdpi.com

The ethyl group at the C-4 position can be introduced through the choice of the 1,3-dicarbonyl equivalent in the ring-forming reaction. For example, a β-keto ester or a β-diketone bearing an ethyl group would be a suitable precursor.

The 5-amino group is typically introduced late in the synthesis to avoid interference with other reactions. As mentioned, SNAr on a 5-halopyrimidine is a common strategy. Alternatively, a nitro group can be introduced at the 5-position and subsequently reduced to the amine. The synthesis of various primary amines can be achieved through methods like the Gabriel synthesis or the reduction of nitro compounds.

Biomimetic synthesis seeks to mimic nature's synthetic strategies. In the context of pyrimidines, which are fundamental components of nucleic acids, biomimetic approaches often involve building upon naturally occurring precursors or employing enzyme-like catalytic conditions. acs.orgacs.org A retrosynthetic analysis following biomimetic principles might start from amino acid precursors. towson.edu For pyrimidine-based structures, a diversity-oriented synthesis (pDOS) strategy can be employed, starting from a core pyrimidine structure and diversifying it to create a library of compounds with unique three-dimensional shapes. acs.org This approach is particularly useful for synthesizing complex molecules like pyrimidine-embedded medium-sized azacycles. acs.org

Process Development and Scalability in this compound Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.

For the synthesis of pyrimidine derivatives, process development often focuses on optimizing reaction conditions to improve yields and minimize the use of hazardous reagents. For example, in the synthesis of a PPARpan agonist, the use of specific bases like i-Pr2NEt and CaCO3 was found to be crucial for the progression of a chloro displacement reaction and for ensuring the stability of the product. acs.org

The development of a practical, decagram-scale synthesis of 2,4-diamino-6-ethyl-5-hydroxypyrimidine, a key intermediate for the drug P218, highlights the importance of designing a route that avoids chromatographic purification and hazardous reagents like POCl3. thieme-connect.comresearchgate.net The optimized route involved a five-step sequence with improved yields and simpler operations. thieme-connect.comresearchgate.net

Scalability also demands the avoidance of harsh reaction conditions and the use of readily available, inexpensive starting materials. The development of a scalable SNAr approach for synthesizing 2-substituted pyrimidines at room temperature without precious metal catalysts is a significant step towards more sustainable and cost-effective production. organic-chemistry.org Similarly, developing processes that can be carried out in more environmentally friendly solvents or even in water is a key goal. mdpi.com The challenges of scaling up, such as handling large volumes of solvents and managing exothermic reactions, must be addressed to ensure a safe and efficient industrial process. google.com

Optimization Strategies for Yield Enhancement and Reproducibility

The synthesis of substituted pyrimidines is often optimized by carefully selecting reaction parameters such as the base, solvent, and temperature, as well as by employing modern synthetic techniques. nih.govthieme-connect.com The goal is to maximize the yield of the target molecule while ensuring the process is reproducible on a larger scale.

Key optimization strategies include:

Base and Catalyst Selection: The choice of base is critical for cyclization reactions. While a moderately reactive base like sodium carbonate (Na₂CO₃) may be sufficient for some cyclizations, stronger bases such as sodium ethoxide (NaOC₂H₅) are often necessary for less reactive starting materials to achieve desired yields. nih.gov For specific reactions, such as the formation of amides from challenging electron-rich benzoic acids, pre-activation of a primary amine with lithium bis(trimethylsilyl)amide (LiHMDS) has been employed to improve yields. chemrxiv.org

Temperature Control: Optimizing the reaction temperature is crucial for controlling reaction kinetics and minimizing side product formation. For instance, in the synthesis of 3-oxopentanenitrile, a precursor for pyrimidine synthesis, varying the temperature between -78 °C and 0 °C was explored to establish a more viable procedure, with -10 °C ultimately proving effective. thieme-connect.com

Alternative Energy Sources: To accelerate reaction times and improve yields, alternative energy sources have been explored. Ultrasound-assisted cyclization reactions have been shown to facilitate the formation of 2-aminopyrimidines in under an hour, a significant reduction from the long reaction times often required by conventional heating methods. nih.gov

Modern Synthetic Methods: Advances in techniques like microwave synthesis and flow chemistry are being applied to overcome limitations of traditional batch processing, offering better control over reaction parameters and leading to improved yields and scalability. Continuous flow reactors, for example, allow for precise control and can be automated for higher purity and reproducibility.

Table 1: Optimization Strategies for Pyrimidine Synthesis

Strategy Parameter Optimized Starting Materials/Reaction Outcome Reference
Base Selection Type of Base Cyclization for 2-amino-4,6-dihydroxypyrimidine Use of strong base (NaOC₂H₅) required for efficient cyclization. nih.gov
Energy Source Ultrasound Irradiation Cyclization for 2-aminopyrimidines Reaction time reduced to <1 hour with yields comparable to conventional methods. nih.gov
Reagent Activation Pre-activation with LiHMDS Amide formation with electron-rich benzoic acids Yields sufficient for biological testing were achieved for synthetically challenging analogs. chemrxiv.org
Temperature Control Reaction Temperature Synthesis of 3-oxopentanenitrile Optimized at -10 °C followed by reflux to establish a viable and reproducible procedure. thieme-connect.com

Chromatography-Free Purification Techniques in Industrial Synthesis

For industrial-scale synthesis, avoiding column chromatography is a major goal due to its high cost, solvent consumption, and scalability issues. Researchers have successfully developed chromatography-free purification protocols for pyrimidine derivatives, relying on classical techniques like crystallization, trituration, and precipitation. chemrxiv.orgnih.govthieme-connect.com

Key chromatography-free techniques include:

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. In one instance, a series of 5-alkynyl-2'-deoxyuridines were synthesized, and the final products were purified by crystallization from solvents like chloroform, achieving yields between 76-94%. nih.gov

Trituration: This method involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The purification of a protected 4-thioribose intermediate, a key building block for pyrimidine nucleoside analogues, was achieved using trituration with diethyl ether (Et₂O), allowing for easy isolation of the white solid. chemrxiv.org

Precipitation: In this technique, the desired product is precipitated from the reaction mixture by changing conditions, such as pH or solvent composition. In the final step of a synthesis for a clinical candidate, the product was obtained as a hydrochloride salt in 92% yield by precipitation in a hydrochloric acid solution following ester hydrolysis. thieme-connect.comresearchgate.net

Table 2: Examples of Chromatography-Free Purification in Pyrimidine Synthesis

Compound/Intermediate Purification Method Scale Outcome Reference
2,4-Diamino-6-ethyl-5-hydroxypyrimidine Not specified (multi-step synthesis) Decagram-scale Prepared in 5 steps (18% overall yield) without chromatography. thieme-connect.comthieme-connect.com
5-Alkynyl-2'-deoxyuridines Crystallization Not specified Effective purification protocol established, avoiding column chromatography. nih.gov
Protected 4-thioribose intermediate Trituration from Et₂O Multigram amounts Enabled easy isolation as a white solid without column chromatography. chemrxiv.org
Clinical Candidate P218 Precipitation Not specified Final product isolated as a hydrochloride salt in 92% yield. thieme-connect.comresearchgate.net

Overcoming Synthetic Challenges Associated with Pyrimidine Ring Formation

The chemical synthesis of the pyrimidine ring can be fraught with challenges, including regioselectivity issues, harsh reaction conditions, low yields, and complex purification procedures. nih.gov A primary method for pyrimidine synthesis involves the condensation of a three-carbon compound (like a β-dicarbonyl compound) with an N-C-N compound (like an amidine or urea). wikipedia.org However, this process is not always straightforward.

Significant challenges and their solutions include:

Use of Hazardous Reagents: Traditional syntheses have often relied on hazardous reagents like phosphorus oxychloride (POCl₃), which poses safety and environmental concerns, particularly on a large scale. thieme-connect.com Modern approaches focus on developing alternative, safer synthetic routes that avoid such chemicals. For instance, a revised synthesis for 2,4-diamino-6-ethyl-5-hydroxypyrimidine successfully circumvented the use of POCl₃. thieme-connect.comresearchgate.net

Low Yields and Poor Reproducibility: Certain substitution patterns on the pyrimidine ring can lead to low yields. The replacement of a substituent at the C-2 position of the pyrimidine ring with an amino group, especially using arylamines, is known to be inefficient and can result in low yields. nih.gov Overcoming this often requires significant optimization of reaction conditions or developing entirely new synthetic routes. A "deconstruction-reconstruction" strategy has been proposed to diversify pyrimidine cores, though limitations exist for certain substrates like 4-halopyrimidines, which result in low yields. nih.gov

Regioselectivity: Controlling where substituents are placed on the pyrimidine ring is a common challenge. Advances in catalysis and the use of protecting groups are key strategies to direct reactions to the desired position and avoid the formation of unwanted isomers.

Complex Purification: The polarity of some pyrimidine derivatives, such as 2,6-Diamino-5-ethylpyrimidin-4(3H)-one, can complicate their isolation from reaction mixtures. This necessitates specialized purification techniques like recrystallization from specific solvent mixtures (e.g., ethanol-water) to achieve the desired purity. vulcanchem.com

By addressing these challenges through innovative synthetic design, the development of robust and scalable methods for producing this compound and its analogs continues to advance.

Reactions Involving the 5-Amine Functionality

The primary amino group at the C5 position is a potent nucleophile and a site for various functionalization reactions. Its reactivity is central to the synthesis of a wide array of derivatives with tailored properties.

Acylation and Sulfonylation of the Amine Group

The 5-amino group of this compound readily undergoes acylation and sulfonylation, standard transformations for primary amines. These reactions are crucial for synthesizing amides and sulfonamides, which are prominent motifs in many biologically active compounds.

Acylation is typically achieved by treating the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction generally proceeds under basic conditions to neutralize the acidic byproduct (e.g., HCl). The choice of base can be critical; studies on similar aminopyrimidines have shown that weak bases like pyridine (B92270) tend to yield the mono-acylated product, whereas stronger bases such as triethylamine (B128534) (Et₃N) can sometimes lead to the formation of N,N-diacyl derivatives. wikipedia.orgwur.nl For instance, acetylation with acetic anhydride (B1165640) or acetyl chloride is a common method to introduce an acetamido group. wur.nlresearchgate.net Research on diaminopyrimidines has indicated that a 5-amino group is often acylated preferentially over amino groups at other positions, highlighting its accessibility and nucleophilicity. researchgate.net

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This reaction leads to the formation of stable sulfonamide linkages. google.commdpi.com The resulting sulfonamides are important pharmacophores found in various therapeutic agents. The synthesis of diaminopyrimidine sulfonate derivatives has been successfully demonstrated by reacting aminopyrimidinols with sulfonyl chlorides in the presence of potassium carbonate (K₂CO₃). google.comnih.gov

Table 1: Representative Conditions for Acylation and Sulfonylation

TransformationReagentBase/CatalystSolventProduct TypeReference
Mono-AcylationAcyl Chloride (R-COCl)PyridineDichloromethane (DCM)N-(4-ethylpyrimidin-5-yl)amide wikipedia.org
Di-AcylationAcyl Chloride (R-COCl)Triethylamine (Et₃N)Tetrahydrofuran (THF)N,N-diacyl-4-ethylpyrimidin-5-amine wur.nl
AcetylationAcetic AnhydrideNone or PyridineAcetic Anhydride (reflux)N-(4-ethylpyrimidin-5-yl)acetamide researchgate.net
SulfonylationSulfonyl Chloride (R-SO₂Cl)Potassium Carbonate (K₂CO₃)AcetoneN-(4-ethylpyrimidin-5-yl)sulfonamide google.comnih.gov

Condensation Reactions Leading to Imine Derivatives and Zwitterionic Forms

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. unn.edu.ngijsr.netsdiarticle5.com The resulting C=N double bond of the imine is a versatile functional group that can be involved in further transformations or act as a key structural element in biologically active molecules. asianpubs.org

Under certain conditions, particularly in the presence of strong acids or in specific crystalline forms, this compound can exist as a zwitterion . Computational studies on the 4-aminopyrimidine-HCl complex predict the stability of a charge-separated, zwitterionic form. koreascience.kr This occurs when a proton transfers from the acid to one of the ring nitrogens, and the exocyclic amino group helps to delocalize the charge. The formation of zwitterionic cocrystals, for instance with amino acids, has been explored as a strategy to modify the physicochemical properties of drug molecules containing aminopyrimidine scaffolds. rsc.org

Alkylation Strategies for N-Substituted Aminopyrimidines

Introducing alkyl groups onto the 5-amino nitrogen is a key strategy for diversifying the structure of this compound. While direct alkylation with alkyl halides can be performed, it often suffers from a lack of control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogens.

A more controlled and widely used method is reductive amination . masterorganicchemistry.commdpi.com This one-pot procedure involves the initial formation of an imine by reacting this compound with an aldehyde or ketone. The imine is not isolated but is reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents are employed to selectively reduce the protonated iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsKey FeatureReference
Sodium cyanoborohydrideNaBH₃CNpH 4-5, MethanolSelectively reduces iminiums over ketones/aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydrideNaBH(OAc)₃Dichloroethane, Acetic AcidMild and effective; does not require pH control. researchgate.net
Amine Boranes (e.g., Pyridine Borane)PYBAqueous or alcoholic solventsStable reagents, effective in the presence of acid. researchgate.net

Another advanced strategy is the catalytic N-alkylation using alcohols as the alkylating agents. nih.gov This "hydrogen borrowing" methodology, often catalyzed by transition metal complexes of iridium, ruthenium, or gold, is an environmentally friendly process where the only byproduct is water. d-nb.infoorganic-chemistry.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the hydrogen atoms "borrowed" from the alcohol in the first step.

Carbamate (B1207046) Formation for Medicinal Chemistry Applications

The conversion of the 5-amino group into a carbamate is a highly valuable transformation in medicinal chemistry. Carbamates serve two primary purposes: as protecting groups for the amine functionality during multi-step syntheses and as stable linkers or pharmacophores that can enhance the biological profile of a molecule. nih.govorganic-chemistry.org

The most common method for forming a carbamate is the reaction of the amine with an appropriate chloroformate or dicarbonate (B1257347). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov This protection strategy has been successfully applied to various aminopyrimidines. nih.govcymitquimica.com The Boc group is stable under a wide range of conditions but can be easily removed with strong acid (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection strategies in complex syntheses.

Transformations of the Pyrimidine Ring System

While the 5-amino group is a primary site of reactivity, the pyrimidine ring itself can undergo transformations, allowing for further functionalization of the core scaffold.

Regioselective Functionalization of the Pyrimidine Core

The pyrimidine ring is classified as a π-deficient heterocycle, meaning its carbon atoms are generally electron-poor. This makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inslideshare.net Conversely, this electron deficiency makes electrophilic aromatic substitution difficult compared to benzene.

However, the reactivity of this compound is significantly modulated by its substituents. The 5-amino group is a strong activating group, which donates electron density to the ring and promotes electrophilic substitution. This activating effect counteracts the inherent electron deficiency of the pyrimidine nucleus. The directing influence of the 5-amino group would primarily target the C6 position (ortho) and, to a lesser extent, the C2 and C4 positions. Therefore, electrophilic reactions such as halogenation or nitration, if successful, would be expected to occur preferentially at the C6 position. wikipedia.org

For nucleophilic substitution to occur on the ring, a leaving group (such as a halogen) would typically need to be present at one of the electron-deficient positions (C2, C4, or C6). For example, a related compound, 4,6-dichloro-N-ethylpyrimidin-5-amine, contains chloro-substituents that can be displaced by nucleophiles. fluorochem.co.ukmolport.com Therefore, a potential strategy for functionalizing the core of this compound would involve an initial regioselective electrophilic halogenation, followed by nucleophilic displacement of the newly introduced halogen. The interplay between the activating amino group and the deactivating ring nitrogens governs the regioselectivity of these advanced transformations. researchgate.net

Modifications at the 4- and 6-Positions of the Pyrimidine Ring

The pyrimidine ring, particularly when activated by electron-withdrawing groups, is susceptible to modification at its carbon positions. For scaffolds related to this compound, the 4- and 6-positions are primary sites for nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group, such as a halogen, is present. The reactivity at these positions is a cornerstone for creating diverse chemical libraries.

A common synthetic strategy begins not with this compound itself, but with a precursor like 4,6-dichloropyrimidine. The chlorine atoms at the 4- and 6-positions are excellent leaving groups, activated by the electron-withdrawing nature of the ring nitrogens, making them susceptible to displacement by a wide range of nucleophiles. mdpi.com These reactions allow for the sequential and often regioselective introduction of various functional groups.

Nucleophilic substitution reactions can be performed with amines, alcohols, and thiols to yield the corresponding amino, alkoxy, and thioether derivatives. nih.gov For instance, reacting 4,6-dichloropyrimidines with adamantane-containing amines has been used to synthesize N-heteroaryl substituted amines with potential biological activities. nih.gov The reaction conditions, such as temperature, solvent, and the nature of the base, can be tuned to control the selectivity and yield of mono- or di-substituted products. thieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, have also been successfully employed to create carbon-carbon bonds at these positions. researchgate.net These methods allow for the introduction of aryl or other organic fragments, significantly expanding the structural diversity of the pyrimidine core. researchgate.net

The table below summarizes common modifications at the 4- and 6-positions starting from a di-chlorinated pyrimidine precursor.

Reaction TypeReagents/ConditionsProduct Type at C4/C6
Nucleophilic Aromatic Substitution (SNAr)Amines (R-NH₂), Base (e.g., K₂CO₃, tBuONa)Substituted Amino Group
Nucleophilic Aromatic Substitution (SNAr)Alcohols/Phenols (R-OH), Base (e.g., K₂CO₃, NaH)Alkoxy/Aryloxy Group
Suzuki CouplingArylboronic acids, Pd Catalyst (e.g., Pd(OAc)₂), BaseAryl Group
Kumada CouplingGrignard Reagents (R-MgBr), Fe or Pd CatalystAlkyl/Aryl Group

These transformations are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity and physicochemical properties.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound and its analogs, derivatization is systematically employed to probe these relationships. The primary goal is to identify modifications that enhance potency, selectivity, and pharmacokinetic properties. rsc.org

The "Intermediate Derivatization Method" (IDM) is a highly efficient strategy where key intermediates, rather than the final compounds, are diversified. rsc.org This approach allows for the rapid generation of a library of analogs by applying various synthetic transformations to a common core structure, such as a functionalized aminopyrimidine.

Key areas of modification for SAR studies on aminopyrimidine scaffolds include:

The Pyrimidine Core: Introducing substituents at various positions (C2, C4, C5, C6) to probe electronic and steric effects.

The Amino Group: Acylation, alkylation, or arylation of the 5-amino group to explore its role in target binding.

The Ethyl Group: Although less common, modification of the ethyl group at the C4 position can be explored to understand the impact of its size and lipophilicity.

Synthesis of Diverse Substituents on the Ethyl Group and Pyrimidine Ring

The synthesis of a diverse library of analogs is essential for robust SAR studies. Starting from a versatile intermediate like a 2,4,6-trisubstituted pyrimidine allows for extensive exploration.

Pyrimidine Ring Substitutions: The most fruitful derivatization occurs on the pyrimidine ring itself. The 5-position is a common site for introducing diversity. For example, Suzuki cross-coupling reactions on 5-halo-pyrimidines can introduce a wide range of aryl and heteroaryl groups. rsc.org Similarly, Knoevenagel condensation reactions with barbituric acid derivatives can yield various 5-substituted pyrimidines. chimicatechnoacta.ruurfu.ru A series of 2,4,5-substituted pyrimidine derivatives has been synthesized and evaluated for anticancer activity, elucidating SAR at the 2- and 5-positions. nih.gov

The table below details the synthesis of various 4,6-dichloro-5-substituted-pyrimidin-2-amine derivatives, which serve as versatile intermediates for further functionalization. cresset-group.com

Compound IDR Group at C5Starting MaterialYield (%)
B3 Ethyl2-Amino-5-ethyl-4,6-dihydroxypyrimidine82
B4 Propyl2-Amino-5-propyl-4,6-dihydroxypyrimidine78
B6 Prop-2-yn-1-yl2-Amino-5-(prop-2-yn-1-yl)-4,6-dihydroxypyrimidine81
B10 Phenyl2-Amino-5-phenyl-4,6-dihydroxypyrimidine71

Data sourced from a study on the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines. cresset-group.com

Ethyl Group Modifications: Functionalization of the ethyl group at the C4 position is more challenging but can be achieved through several routes. One approach involves starting with a precursor that already contains a modified ethyl chain, such as 5-(β-hydroxyethyl)pyrimidine derivatives. rsc.org The hydroxyl group can then be converted into other functionalities, for example, by chlorination to a chloroethyl group, which can subsequently undergo nucleophilic substitution. rsc.org

Aniline Moiety Replacement and its Impact on Chemical Properties

In medicinal chemistry, the term "aniline moiety" can refer to the core amino group on the heterocycle or, more commonly, an aniline ring attached as a substituent. Replacing this functionality is a key strategy to overcome issues like metabolic instability and toxicity, or to fine-tune pharmacological properties. cresset-group.combiopartner.co.uk Anilines are known structural alerts due to their potential for oxidative metabolism, which can lead to reactive metabolites. acs.orgresearchgate.net

Bioisosteric replacement involves substituting the aniline moiety with a group that mimics its size, shape, and electronic properties while offering improved characteristics. Saturated, three-dimensional scaffolds are often used as replacements for flat aromatic rings to improve properties like solubility and metabolic stability. researchgate.net Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as effective sp³-rich surrogates for anilines, offering a similar spatial arrangement but with greater metabolic stability. frontiersin.org

The impact of replacing an aniline moiety can be summarized as follows:

PropertyImpact of Aniline ReplacementRationale
Metabolic Stability Often IncreasedReplacement with saturated or metabolically robust groups (e.g., BCPAs) avoids oxidative metabolism pathways common for anilines. acs.orgfrontiersin.org
Solubility Can be ImprovedIntroduction of more polar groups or 3D scaffolds can disrupt crystal packing and improve solvation. researchgate.net
Toxicity Often ReducedMitigates the formation of reactive metabolites associated with the aniline structure. cresset-group.combiopartner.co.uk
Receptor Selectivity Can be EnhancedModifying the structure can fine-tune interactions with the target protein and reduce off-target binding. cresset-group.combiopartner.co.uk
Basicity (pKa) AlteredThe pKa of the molecule is changed, which affects ionization state, solubility, and permeability. The basicity of the aniline amino group is influenced by substituents on the phenyl ring. researchgate.net

This strategic replacement is a powerful tool in lead optimization, enabling chemists to design safer and more effective drug candidates.

Computational and Theoretical Investigations of 4 Ethylpyrimidin 5 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecular world, allowing for the prediction of various chemical and physical properties. For 4-Ethylpyrimidin-5-amine and its analogs, these methods provide insights into their stability, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular geometries, vibrational frequencies, and other properties. rsc.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation (ground state geometry).

Table 1: Representative Calculated Bond Lengths and Angles for an Aminopyrimidine Core Structure

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C2-N1 1.34
N1-C6 1.33
C6-C5 1.41
C5-C4 1.40
C4-N3 1.34
N3-C2 1.33
C5-N (amino) 1.38
Bond Angle (°) N1-C2-N3 128.5
C2-N3-C4 115.5
N3-C4-C5 122.0
C4-C5-C6 117.0
C5-C6-N1 122.5
C6-N1-C2 114.5

Note: The data in this table is representative of a generic aminopyrimidine core and is intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. researchgate.net It provides a description of the Lewis-like chemical bonding structure of a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the delocalization of electron density, which is crucial for understanding molecular stability and reactivity. scirp.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For aminopyrimidine derivatives, the HOMO is typically localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine ring. The HOMO-LUMO gap can be calculated using DFT methods, and this information is valuable for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Representative FMO Energies for an Aminopyrimidine Derivative

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: The data in this table is representative and intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values. Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating areas of low electron density that are prone to nucleophilic attack. Green regions denote neutral potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group, as these are the most electronegative atoms with lone pairs of electrons. mdpi.com The hydrogen atoms of the amino group and the ethyl group would exhibit positive potential (blue). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of interaction with other molecules.

Spectroscopic and Structural Elucidation via Theoretical Methods

Theoretical methods are also instrumental in the interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations, providing a more detailed understanding of the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. vandanapublications.com Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra can then be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the ethyl group and the aromatic ring, C=N and C=C stretching of the pyrimidine ring, and N-H bending vibrations. Theoretical calculations can provide a detailed assignment of these bands. It is common practice to scale the calculated frequencies to correct for systematic errors in the theoretical methods.

Table 3: Representative Calculated vs. Experimental FT-IR Frequencies for an Aminopyrimidine Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch 3500 3480
N-H Symmetric Stretch 3400 3380
Aromatic C-H Stretch 3050 3045
Aliphatic C-H Stretch 2950 2940
C=N Stretch 1620 1615
C=C Stretch 1580 1575
N-H Bend 1500 1495

Note: The data in this table is representative and intended for illustrative purposes. Experimental values can vary based on the sample state (solid, liquid, gas).

UV-Vis Spectroscopy and Electronic Transition Analysis

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting the experimental UV-Vis spectra of pyrimidine derivatives. researchgate.net These studies help assign the observed absorption bands to specific electronic transitions within the molecule. For compounds like this compound, the spectrum is typically characterized by transitions involving π and non-bonding (n) electrons associated with the pyrimidine ring and the amino group.

The primary electronic transitions observed are of the types π→π* and n→π. The π→π transitions, usually of higher energy and intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrimidine ring. The n→π* transitions involve the promotion of a non-bonding electron, typically from the nitrogen atoms of the pyrimidine ring or the amino group, to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions. The solvent environment can influence the position of these absorption maxima (λmax) due to differential stabilization of the ground and excited states.

Table 1: Representative Electronic Transition Data for Pyrimidine Derivatives

Transition Type Typical λmax Range (nm) Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)
π→π* 200 - 280 High (>10,000)

Note: This table presents typical data for pyrimidine derivatives; specific values for this compound would require experimental measurement or specific theoretical calculation.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis for Solid-State Structures

The analysis of a pyrimidine derivative, for example, might show that the molecule crystallizes in a specific crystal system and space group. mdpi.com The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. The resulting structural data provide unambiguous proof of the molecular structure and insight into the planarity of the pyrimidine ring and the orientation of its substituents. mdpi.com

Table 2: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.1220 (5)
b (Å) 12.2241 (5)
c (Å) 21.5246 (9)
α (°) 88.958 (2)
β (°) 79.836 (2)
γ (°) 79.384 (2)
Volume (ų) 2830.9 (2)

Note: The data presented are for 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, a related ethyl-pyrimidine derivative, to illustrate typical SC-XRD parameters. researchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. mdpi.comresearchgate.net This analysis maps various properties onto the molecular surface, including the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. A 2D fingerprint plot derived from this surface provides a quantitative summary of the different types of intermolecular contacts.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Heterocyclic Compound

Intermolecular Contact Type Contribution to Hirshfeld Surface (%)
H···H 47.0
C···H / H···C 22.0
O···H / H···O 15.4
N···H / H···N 5.0
C···C 4.8

Note: This table shows representative data for N-(4-methoxyphenyl)picolinamide to illustrate the typical distribution of intermolecular contacts in a crystal structure. nih.gov

Molecular Modeling and Dynamics Studies

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of this compound, docking simulations can identify potential protein targets and elucidate the key molecular interactions responsible for binding affinity.

In a typical docking study, the pyrimidine derivative is placed into the binding site of a target protein, and a scoring function is used to estimate the binding energy. nih.gov The results can reveal specific interactions, such as hydrogen bonds between the amino group or pyrimidine nitrogens and amino acid residues, as well as hydrophobic interactions involving the ethyl group and the aromatic ring. researchgate.net These simulations provide a structural hypothesis for the compound's mechanism of action at a molecular level.

Table 4: Representative Ligand-Target Docking Simulation Results for a Pyrimidine-based Inhibitor

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2) Pyrimidine Derivative -10.74 Leu83, Glu81, Gln131

Note: This table provides illustrative data based on docking studies of pyrimidine-like molecules against known protein targets to demonstrate the type of information obtained from such simulations. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the bond connecting the ethyl group to the pyrimidine ring gives rise to different conformers. Understanding the molecule's conformational preferences is essential as the biologically active conformation may not be the lowest energy state in isolation. nih.gov

Computational methods can be used to map the conformational energy landscape, which represents the potential energy of the molecule as a function of its rotatable bonds. chemrxiv.org By identifying low-energy conformers (local minima) and the energy barriers between them (transition states), these studies can predict the most stable and populated conformations of the molecule under different conditions. This information is vital for understanding its dynamic behavior and how it might adapt its shape to fit into a receptor's binding site. Enhanced sampling techniques in molecular dynamics simulations can be employed to explore complex energy landscapes and determine the relative populations of different conformational states. nih.gov

Table 5: List of Compound Names

Compound Name
This compound
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Elucidation of Biological Activity Mechanisms and Molecular Targets of 4 Ethylpyrimidin 5 Amine Derivatives

Enzyme Inhibition and Modulation

The biological effects of 4-Ethylpyrimidin-5-amine derivatives are often traced to their ability to inhibit or modulate the activity of specific enzymes. By fitting into the active sites of these proteins, they can block metabolic pathways or signaling cascades crucial for cell survival and proliferation, particularly in pathogenic organisms and cancer cells.

Dihydrofolate Reductase (DHFR) Inhibition by 6-Ethylpyrimidine Analogs

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for antimicrobial and anticancer agents. rjpbr.commdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidine, and several amino acids. mdpi.com Inhibition of DHFR disrupts DNA replication and cell growth. mdpi.com

Analogs of this compound, particularly those with a 2,4-diaminopyrimidine (B92962) core, have been investigated as DHFR inhibitors. rjpbr.com For instance, a series of 6-alkyl-2,4-diaminopyrimidine-based compounds were designed to target a small, unoccupied hydrophobic pocket adjacent to the C6 position of the pyrimidine (B1678525) ring in bacterial DHFR. nih.gov The introduction of small alkyl groups, such as an ethyl group, at this position was explored to enhance binding affinity. nih.gov

While these 6-alkyl substitutions were found to have attenuated activity compared to analogs without substitution at the C6 position, they still demonstrated significant antibacterial potency, with Minimum Inhibitory Concentration (MIC) values in the 0.125–8 μg/mL range against Bacillus anthracis and Staphylococcus aureus. nih.gov The ethyl-substituted analogs interact with hydrophobic residues like Leu20 and Leu28 in the enzyme's active site. nih.gov This interaction causes a minor conformational change, opening a pocket containing critical water molecules involved in the catalytic reaction, highlighting a novel strategy for inhibitor design. nih.gov

Table 1: DHFR Inhibitory Activity of a 6-Ethylpyrimidine Analog Note: The following table is interactive.

CompoundTarget OrganismMIC (μg/mL)
5-(3-Iodo-4,5-dimethoxybenzyl)-6-ethylpyrimidine-2,4-diamineBacillus anthracis / Staphylococcus aureus0.125–8

Data sourced from research on 6-alkyl-2,4-diaminopyrimidine-based inhibitors. nih.gov

Spleen Tyrosine Kinase (SYK) Inhibitory Potency

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR). nih.govnih.gov Aberrant BCR signaling is a key factor in the development of B-cell malignancies, making SYK a promising therapeutic target. nih.gov

Aminopyrimidine scaffolds, foundational to this compound, have been successfully utilized to develop potent SYK inhibitors. A novel series of inhibitors featuring a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold demonstrated high potency. nih.gov One lead compound from this series, NMS-0963, exhibited a half-maximal inhibitory concentration (IC50) of 3 nM against SYK. nih.gov These inhibitors effectively block SYK phosphorylation and downstream signaling mediators, leading to high antiproliferative activity in SYK-dependent tumor cell lines. nih.gov The development of such potent and selective inhibitors underscores the potential of aminopyrimidine derivatives in treating hematological cancers. nih.govuib.no

Table 2: SYK Inhibitory Potency of an Aminopyrimidine Derivative Note: The following table is interactive.

Compound ScaffoldTarget EnzymeIC50
4-(3'-pyrazolyl)-2-amino-pyrimidineSpleen Tyrosine Kinase (SYK)3 nM

Data from a study on novel SYK inhibitors for hematological cancers. nih.gov

VEGFR-2 Kinase Inhibition by Aminopyrimidine Scaffolds

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Inhibiting the VEGF/VEGFR-2 signaling pathway is a major strategy in cancer therapy. nih.gov

Aminopyrimidine-based structures are prominent in the design of VEGFR-2 inhibitors. Various heterocyclic systems fused with the pyrimidine ring, such as furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573), have yielded compounds with potent, nanomolar-level inhibition of VEGFR-2. nih.gov For example, a thieno[2,3-d]pyrimidine derivative (21e) showed a VEGFR-2 IC50 value of 21 nM. nih.gov Another series based on a 4-aminopyrimidine-5-carbaldehyde (B100492) oxime scaffold also demonstrated potent VEGFR-2 inhibitory activity. nih.gov These compounds typically act as Type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the enzyme, thereby blocking its catalytic activity. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Aminopyrimidine-based Scaffolds Note: The following table is interactive.

Compound ScaffoldTarget EnzymeIC50 (nM)
Thieno[2,3-d]pyrimidine (Compound 21e)VEGFR-221
Thieno[2,3-d]pyrimidine (Compound 21b)VEGFR-233.4
Furo[2,3-d]pyrimidine (Compound 15b)VEGFR-2Potent (Specific value not provided)
4-aminopyrimidine-5-carbaldehyde oxime (Compound 4b)VEGFR-2Potent (Specific value not provided)

Data sourced from studies on novel VEGFR-2 inhibitors. nih.govnih.gov

Cytochrome P450 Enzyme Interaction

The Cytochrome P450 (CYP450) superfamily of enzymes is central to drug metabolism, breaking down a wide array of foreign compounds. aumet.comyoutube.com Interactions with these enzymes, either through inhibition or induction, can significantly alter the metabolism of co-administered drugs. youtube.com

Studies on 4-aminopyridine (B3432731) (4-AP), a structurally related aminopyrimidine, provide insight into the potential for CYP450 interactions. In vitro evaluations showed that 4-AP does not significantly inhibit most major CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, at therapeutic concentrations. nih.govnih.gov A minor inhibition of CYP2E1 was observed, but only at high concentrations, with an estimated IC50 of 125 μM. nih.govnih.gov Furthermore, 4-AP showed little to no effect on the induction of CYP450 enzymes. nih.gov This suggests that derivatives of this compound may have a low likelihood of causing clinically significant drug-drug interactions via the CYP450 system. nih.gov

Table 4: Interaction Profile of 4-Aminopyridine with CYP450 Enzymes Note: The following table is interactive.

EnzymeDirect InhibitionTime-Dependent InhibitionInduction
CYP1A2NoNoLittle to no effect
CYP2A6NoNoNot Assessed
CYP2B6NoNoLittle to no effect
CYP2C8NoNoNot Assessed
CYP2C9NoNoLittle to no effect
CYP2C19NoNoLittle to no effect
CYP2D6NoNoNot Assessed
CYP2E1Weak (IC50 ≈ 125 μM)NoLittle to no effect
CYP3A4/5NoNoLittle to no effect

Data from in vitro studies on 4-aminopyridine. nih.govnih.gov

Modulation of Other Receptors and Biomolecules (e.g., Renin)

The versatility of the pyrimidine scaffold allows for its application in targeting a diverse range of biomolecules. One such target is renin, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. nih.govnih.gov

Novel pharmacophores, including iminopyrimidinones, have been explored for the development of orally active renin inhibitors. semanticscholar.org These compounds are designed to block the enzymatic activity of renin, which in turn prevents the conversion of angiotensinogen (B3276523) to angiotensin I, a key step in a cascade that leads to vasoconstriction and increased blood pressure. nih.gov The development of pyrimidine-based renin inhibitors represents an important therapeutic strategy for managing hypertension. researchgate.net

Cellular Pathway Interference and Molecular Mechanisms

The inhibition of specific enzymes by this compound derivatives triggers a cascade of effects at the cellular level, interfering with fundamental biological pathways.

Inhibition of Folate Metabolism: By targeting DHFR, these derivatives disrupt the supply of tetrahydrofolate. mdpi.com This leads to a deficiency of the necessary cofactors for the synthesis of thymidylate and purine (B94841) nucleotides, which are essential building blocks for DNA and RNA. The ultimate consequence is the arrest of cell growth and proliferation, a mechanism that is particularly effective against rapidly dividing cells like bacteria and cancer cells. mdpi.comnih.gov

Interference with B-Cell Receptor (BCR) Signaling: SYK is a crucial component of the BCR signaling pathway. nih.gov Inhibition of SYK by aminopyrimidine derivatives blocks the transmission of signals from the cell surface receptor into the cell. This disruption prevents the activation of downstream pathways that promote B-cell proliferation and survival, leading to apoptosis (programmed cell death) in malignant B-cells. nih.govuib.no

Blockade of Angiogenesis Pathways: The binding of VEGF to its receptor, VEGFR-2, initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. nih.gov Aminopyrimidine-based VEGFR-2 inhibitors block the autophosphorylation of the receptor, thereby inhibiting this entire downstream signaling pathway. nih.gov This anti-angiogenic effect can starve tumors of the blood supply they need to grow and metastasize. eurekaselect.commdpi.com

Interference with DNA and RNA Synthesis

While direct studies on this compound derivatives' interference with DNA and RNA synthesis are specific, the broader class of pyrimidine and related heterocyclic compounds demonstrates significant interaction with DNA. For instance, certain 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives have been shown to alter the conformation of calf thymus DNA, causing it to change from the B-form to a more compact C-form. nih.gov Other related compounds, such as novel 2-amino-5-benzylthiazole derivatives, have been found to cause DNA single-strand breaks and fragmentation in leukemia cells, achieving this effect without direct DNA binding or intercalation. ukrbiochemjournal.org These findings suggest that one mechanism of action for pyrimidine-related compounds involves the disruption of DNA structure and integrity, which can consequently impede the processes of DNA replication and transcription.

Cell Cycle Arrest at Specific Phases (e.g., G2/M)

A significant mechanism of action for many pyrimidine derivatives is the disruption of the cell cycle, a critical process for cell proliferation. Numerous studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint. This checkpoint ensures that cells only enter mitosis after any DNA damage has been repaired.

Synthetic 2,3-arylpyridylindole derivatives, for example, have demonstrated a biphasic effect on the cell cycle in A549 human lung cancer cells. nih.gov At higher concentrations (2.0 μM), these compounds arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization and affecting Akt signaling. nih.gov Similarly, a 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivative was found to induce G2/M phase arrest in HeLa cells, an event that was followed by apoptosis. nih.gov This arrest was associated with the activation of key regulatory proteins such as cdc2 and cyclin B1. nih.gov In malignant melanoma cells, the compound cinobufagin (B1669057) induces G2/M arrest by decreasing the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B. frontiersin.org The CDK1/cyclin B complex is a crucial regulatory factor for the G2/M checkpoint, and its reduction leads to cell cycle arrest. frontiersin.org

Table 1: Examples of Pyrimidine-Related Derivatives Inducing G2/M Cell Cycle Arrest

Compound/Derivative ClassCell LineObserved MechanismReference
2,3-Arylpyridylindole derivativesA549 (Lung Cancer)Inhibition of tubulin polymerization; modulation of Akt signaling. nih.gov
4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxinHeLa (Cervical Cancer)Activation of cdc2, cyclin B1, p53, and caspase-3. nih.gov
CinobufaginA375 (Malignant Melanoma)Decreased levels of CDC25C, CDK1, and cyclin B. frontiersin.org
4-arylpiperazine-1-carboxamidesHCT116 (Colorectal Cancer)Induces G2/M arrest. mdpi.com

Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment and a documented activity of pyrimidine derivatives. These compounds can trigger apoptosis through various signaling pathways. Thiazolo[5,4-d]pyrimidines, for instance, have been shown to induce apoptosis in A549 and HL-60 cancer cells, confirmed by the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov

In human leukemia cells, novel 2-amino-5-benzylthiazole derivatives trigger apoptosis by inducing the cleavage of PARP1 and caspase 3. ukrbiochemjournal.org Their mechanism also involves modulating the balance of pro- and anti-apoptotic proteins, specifically by increasing the levels of the pro-apoptotic Bim protein and decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Furthermore, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as inhibitors of UNC51-like kinase1 (ULK1), a protein involved in autophagy. nih.gov By inhibiting ULK1, these compounds block the pro-survival process of autophagy and simultaneously induce apoptosis in non-small cell lung cancer cells. nih.gov

Table 2: Apoptosis Induction by Pyrimidine Derivatives in Cancer Cell Lines

Derivative ClassCell Line(s)Key Apoptotic Markers/PathwaysReference
Thiazolo[5,4-d]pyrimidinesA549 (Lung), HL-60 (Leukemia)Cleavage of PARP-1, inhibition of procaspase-3. nih.gov
2-amino-5-benzylthiazole derivativesHuman Leukemia CellsPARP1 and caspase 3 cleavage, increased Bim, decreased Bcl-2. ukrbiochemjournal.org
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivativesA549 (Non-Small Cell Lung Cancer)ULK1 inhibition, induction of apoptosis alongside autophagy blockade. nih.gov

Inhibition of Nitric Oxide Production in Immune-Activated Cells

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory diseases. nih.gov Certain pyrimidine derivatives have been developed as potent inhibitors of this process. A series of compounds based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide (B152044) fragments were designed to be novel NO production inhibitors. nih.gov One compound from this series, S2h, showed vigorous inhibitory activity on NO production in RAW264.7 cells with an IC50 value of 3.21 ± 0.67 µM, significantly more potent than the positive control L-NNA (IC50 = 28.36 ± 3.13 µM). nih.gov The mechanism of action for these types of compounds often involves interfering with the activity of the iNOS enzyme. nih.govnih.gov For example, the marine natural product derivative Chrysamide B was found to be a highly potent inhibitor of NO production (IC50 = 0.010 μM) by interfering with the formation of the active dimeric form of iNOS. nih.gov This anti-inflammatory activity highlights a different therapeutic potential for pyrimidine-based structures.

Pharmacological Chaperoning Effects

Beyond direct enzyme inhibition or cellular disruption, pyrimidine analogs have demonstrated a sophisticated mechanism of action known as pharmacological chaperoning. This approach is particularly relevant for genetic diseases caused by misfolded mutant proteins that are prematurely degraded.

Enhancement of Lysosomal Enzyme Residual Activity through Pyrimethamine Analogs

Pharmacological chaperones are small molecules that can bind to and stabilize the conformation of a mutant protein, helping it to pass the cell's quality control system in the endoplasmic reticulum (ER) and be transported to its correct location, such as the lysosome. nih.govjohnshopkins.edunih.gov Most of these chaperones are competitive inhibitors of their target enzyme. mdpi.com

A prominent example is Pyrimethamine (PYR), a 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine, which is an analog of this compound. PYR has been identified as a pharmacological chaperone for the lysosomal enzyme β-hexosaminidase A (Hex A). nih.govcooper.edu Deficiency of Hex A leads to late-onset GM2 gangliosidosis, a group of neurodegenerative lysosomal storage diseases that includes Tay-Sachs and Sandhoff disease. johnshopkins.edunih.gov

In cell lines from patients with these diseases, PYR treatment was shown to significantly increase the residual activity of the mutant Hex A enzyme. nih.govnih.gov The chaperone binds to the enzyme in the ER, stabilizing its structure and allowing it to be trafficked to the lysosome, where it can perform its function. nih.gov This effect was observed for several different mutations, including the common late-onset mutation αG269S. johnshopkins.educooper.edu This demonstrates that pyrimidine analogs can function as mutation-specific chaperones, offering a therapeutic strategy to enhance the function of residual mutant enzymes in genetic disorders. nih.gov

Applications of 4 Ethylpyrimidin 5 Amine Scaffolds in Medicinal Chemistry and Agrochemical Research

Role as Key Synthetic Intermediates in Drug Discovery and Development

The 4-Ethylpyrimidin-5-amine structure represents a valuable building block in synthetic organic and medicinal chemistry. Aminopyrimidines are frequently used as starting materials for the construction of more complex fused heterocyclic systems. mdpi.com The amino group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. For instance, aminopyrimidine derivatives can be synthesized from chalcones and guanidine (B92328), and subsequently modified to create a range of substituted analogs. nanobioletters.com

The synthetic accessibility and the ability to easily modify the pyrimidine (B1678525) skeleton are critical for developing new drug candidates. nih.gov Researchers have utilized aminopyrimidines to synthesize fused ring systems like pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, which have shown significant pharmacological activities. mdpi.comrsc.orgnih.gov The synthesis of these complex molecules often involves the initial construction of a substituted aminopyrimidine core, which is then elaborated through cyclization and substitution reactions. This strategic use of aminopyrimidine intermediates is central to the discovery of novel agents targeting a range of diseases. nanobioletters.comnih.gov

Design and Development of Novel Bioactive Agents

The inherent biological relevance of the pyrimidine nucleus has spurred extensive research into its derivatives for various therapeutic applications. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govaithor.comnih.gov

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. researchgate.net The presence of an amino group at the C-2 position of the pyrimidine nucleus, in particular, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Various studies have demonstrated that modifications on the core pyrimidine scaffold can lead to potent antibacterial and antifungal agents. researchgate.netproquest.com

For example, a series of pyrimidine derivatives incorporating a 1,3,4-thiadiazole (B1197879) thioether moiety displayed significant antibacterial activity against Xanthomonas oryzae pv. oryzae, with some compounds showing inhibition rates up to 79%. mdpi.com Another study synthesized triazole-substituted pyrimidinones (B12756618) that exhibited higher antibacterial inhibition compared to their thiadiazole counterparts against species like Pseudomonas aeruginosa and Staphylococcus aureus. ias.ac.in Fused pyrimidine systems, such as pyrimidopyrimidines, have also shown strong antimicrobial effects against a panel of bacteria and fungi, in some cases exceeding the activity of reference drugs like ampicillin. nih.gov

Scaffold/Derivative ClassExample OrganismsKey Findings
Pyrimidine-Thiadiazole HybridsXanthomonas oryzae pv. oryzaeInhibition rates up to 79%, with a trifluoromethyl group on the pyrimidine ring enhancing activity. mdpi.com
Triazole-Substituted PyrimidinonesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliTriazole derivatives showed more potent antibacterial activity than thiadiazole derivatives, comparable to ciprofloxacin. ias.ac.in
Pyrimidopyrimidine AnalogsStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicansSeveral compounds exhibited excellent antimicrobial activity against all tested microorganisms. nih.gov
Thieno[2,3-d]pyrimidine (B153573) DerivativesVarious Bacteria and FungiA number of derivatives demonstrated potent antimicrobial activity. proquest.com

Pyrimidine derivatives, especially nucleoside analogs, are cornerstones of antiviral therapy, targeting viral replication by inhibiting DNA or RNA synthesis. gsconlinepress.comyoutube.com However, non-nucleoside pyrimidine scaffolds have also proven to be a rich source of antiviral agents, offering novel mechanisms of action. nih.gov These compounds have been investigated for activity against a range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and herpesviruses. nih.govmdpi.comgsconlinepress.com

Research into pyrimido[4,5-d]pyrimidines revealed derivatives with remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold's potential for developing new anti-coronavirus agents. mdpi.com Similarly, certain pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with some compounds showing potent activity against wild-type and resistant mutant strains. nih.gov Spirooxindoles based on uracil (B121893), a pyrimidine derivative, have been reported to inhibit the growth of the SARS-CoV-2 virus by targeting its RNA polymerase and spike glycoprotein. researchgate.net

Scaffold/Derivative ClassTarget VirusKey Findings/Mechanism of Action
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229E (HCoV-229E)Compounds with cyclopropylamino and aminoindane moieties showed remarkable and selective efficacy. mdpi.com
Diarylpyrimidines (NNRTIs)Human Immunodeficiency Virus (HIV-1)Potent inhibition of wild-type and resistant HIV-1 strains by targeting reverse transcriptase. nih.gov
Uracil-based SpirooxindolesSARS-CoV-2Inhibition of viral growth by targeting RNA polymerase and spike glycoprotein. researchgate.net
Synthetic Pyrimidine NucleosidesHerpesviruses, HIV, Hepatitis BMimic natural nucleosides to inhibit viral DNA/RNA replication (e.g., Acyclovir, Lamivudine). gsconlinepress.comyoutube.com

The pyrimidine scaffold is a key component in numerous anticancer drugs, largely due to its structural similarity to the purine (B94841) bases of ATP, allowing pyrimidine-based inhibitors to compete for the ATP-binding site of protein kinases. frontiersin.orgrsc.org Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. rsc.orgnih.gov

Derivatives such as pyrido[2,3-d]pyrimidines have been extensively studied as potent inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR). rsc.orgnih.gov Fused pyrimidines like thiazolo[4,5-d]pyrimidines have also been developed as potent anticancer agents. mdpi.com For instance, a 7-chloro-thiazolo[4,5-d]pyrimidine derivative proved to be highly active in the National Cancer Institute's 60-cell line screen, demonstrating broad antiproliferative properties. mdpi.com Furthermore, pyrimidine-based compounds have been designed to target other mechanisms, such as microtubule dynamics, showcasing the scaffold's versatility in cancer drug discovery. nih.gov

Scaffold/Derivative ClassTarget/MechanismCancer Cell LinesKey Findings
Pyrido[2,3-d]pyrimidinesTyrosine Kinase (FGFr, PDGFr, EGFR)VariousPotent and selective inhibition of fibroblast and platelet-derived growth factor receptors. nih.gov
Thiazolo[4,5-d]pyrimidinesGeneral AntiproliferativeNCI-60 Panel7-Chloro derivative showed broad cytostatic and cytotoxic effects against numerous cancer cell lines. mdpi.com
Pyrimidopyrimidine AnalogsGeneral CytotoxicityHCT-116 (Colorectal), MCF-7 (Breast), HEPG-2 (Hepatocellular)Certain derivatives exhibited high cytotoxic activity, close to the reference drug doxorubicin, with good safety profiles in normal cells. nih.gov
Indolyl-Pyrimidine HybridsEGFR InhibitionMCF-7 (Breast), HepG2 (Hepatocellular), HCT-116 (Colorectal)Designed as hybrids to inhibit EGFR, showing antiproliferative activity. researchgate.net

Strategic Optimization of Pharmacological Profiles

A key challenge in drug development is optimizing a lead compound to enhance its desirable properties, such as target selectivity and bioavailability, while minimizing off-target effects. For pyrimidine-based inhibitors, this often involves systematic structural modifications.

Achieving selectivity, particularly for kinase inhibitors, is crucial to reduce toxicity. The pyrimidine core has been extensively used to construct kinase inhibitors, but because the hinge-binding motif is common to many kinases, achieving selectivity can be challenging. acs.org Strategic modifications at various positions on the pyrimidine ring can exploit subtle differences in the ATP-binding pockets of different kinases.

For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl group at the C-6 position converted a broad-spectrum inhibitor into a highly selective inhibitor of the fibroblast growth factor receptor (FGFr). nih.gov Similarly, systematic investigation of the C-5 position of the pyrimidine core has been shown to be critical for dictating both potency and selectivity. acs.org The introduction of side chains can also improve pharmacokinetic properties. In one study, adding a [4-(diethylamino)butyl]amino side chain to the C-2 position of a pyrido[2,3-d]pyrimidine lead compound resulted in enhanced potency and bioavailability. nih.gov This demonstrates that rational, structure-based design is a powerful tool for optimizing the pharmacological profiles of pyrimidine-based drug candidates. nih.govacs.org

Applications in Agrochemical Sciences

Extensive research has been conducted on pyrimidinamine derivatives for their potential use as active ingredients in agrochemicals. These studies have led to the development of various compounds with significant pesticidal properties. However, specific research detailing the use of the this compound scaffold as a foundational structure in the design of these agrochemicals is not prominently available. The following subsection summarizes the general findings for related pyrimidinamine derivatives.

Use as Biochemical Reagents in Life Science Research

A thorough review of scientific literature did not yield any specific examples of this compound being used as a biochemical reagent in life science research. While pyrimidine and aminopyrimidine structures are fundamental components of biologically important molecules like nucleobases, and are used in the synthesis of various probes and inhibitors for biochemical studies, the specific application of this compound in this context is not documented. For instance, a study on the synthesis of an antifolate agent, N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, for cancer research involves a more complex fused pyrimidine system and does not utilize this compound.

Q & A

Q. How do structural modifications (e.g., fluorination at C6) alter the physicochemical properties of this compound?

  • Methodological Answer :
  • LogP measurements (shake-flask method) to assess hydrophobicity changes.
  • pKa determination (potentiometric titration) to evaluate amine basicity.
  • Thermal analysis (DSC/TGA) to study melting points and decomposition pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.